molecular formula C13H14N2O2S B4627846 2-{[2-(4-methoxyphenoxy)ethyl]thio}pyrimidine

2-{[2-(4-methoxyphenoxy)ethyl]thio}pyrimidine

Cat. No. B4627846
M. Wt: 262.33 g/mol
InChI Key: HQTMMEONIZTDQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multiple steps, including nucleophilic substitution and coupling reactions. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate for small molecule anticancer drugs, has been optimized through halogenation, coupling, and nucleophilic reactions to achieve a high total yield of up to 85% (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized using various analytical techniques, including 1H NMR, IR spectroscopy, and X-ray crystallography. These analyses reveal details about the conformation, substitution pattern, and the overall geometry of the molecules. For example, crystal structure analysis of a related pyrimidine derivative showed a flattened half-chair conformation and highlighted the intermolecular interactions stabilizing the structure (Prasad et al., 2014).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including alkylation, cyclization, and nucleophilic substitution, to introduce different functional groups and modify their properties. These reactions are crucial for exploring their biological activities and potential as pharmaceuticals. For instance, reactions involving phosphorus oxychloride and nucleophilic reagents have been used to synthesize substituted thieno[2,3-d]pyrimidines, indicating the versatility of pyrimidine derivatives in chemical synthesis (Grinev & Kaplina, 1985).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as melting points, solubility, and crystalline structure, are closely related to their molecular structure and substituents. These properties are essential for understanding their behavior in different environments and for their application in drug formulation.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the functional groups present on the pyrimidine ring and its substituents. Studies on the synthesis and characterization of these derivatives provide insight into their potential chemical behavior and interactions, which is critical for their application in medicinal chemistry.

properties

IUPAC Name

2-[2-(4-methoxyphenoxy)ethylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-16-11-3-5-12(6-4-11)17-9-10-18-13-14-7-2-8-15-13/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTMMEONIZTDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-Methoxyphenoxy)ethyl]thio}pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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